molecular formula C22H23FN6O3S B13044830 (2R)-2-[5-[6-amino-5-[(1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]propane-1,2-diol CAS No. 1549629-82-4

(2R)-2-[5-[6-amino-5-[(1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]propane-1,2-diol

Cat. No.: B13044830
CAS No.: 1549629-82-4
M. Wt: 470.5 g/mol
InChI Key: DIXMBHMNEHPFCX-MCMMXHMISA-N
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Description

Structural Significance of Thiazole and Triazole Heterocycles in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is a cornerstone of medicinal chemistry due to its versatile pharmacological profile. Thiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities by modulating diverse biological targets such as kinases, G-protein-coupled receptors, and enzymes. For instance, the thiazole moiety in the compound enhances metabolic stability and facilitates π-π stacking interactions with aromatic residues in target proteins, improving binding affinity. Structural modifications to the thiazole core, such as methyl substitution at position 4, further optimize steric and electronic properties, as seen in FDA-approved drugs like tiazofurin and abafungin.

Triazole rings, particularly 1,2,3-triazoles, contribute hydrogen-bonding capabilities and metabolic resistance. The triazole group in this compound acts as a bioisostere for amide bonds, enhancing solubility while maintaining target engagement. Its weak basicity (pKa ~1–2) and dual hydrogen-bond acceptor/donor properties enable interactions with polar residues in enzymatic active sites, a feature exploited in antifungals (e.g., fluconazole) and antivirals. The triazole’s nitrogen atoms also coordinate transition metals, potentially enabling catalytic or chelation-based mechanisms in therapeutic contexts.

Table 1: Key Physicochemical Properties of Thiazole and Triazole Moieties

Property Thiazole Triazole
LogP 1.2–2.5 0.8–1.5
Hydrogen-bond acceptors 2 3
Metabolic stability Moderate High
Bioisosteric utility Amide, imidazole Amide, ester

Role of Stereochemical Configurations in Bioactive Molecules

Stereochemistry critically influences the bioactivity of (2R)-2-[5-[...]propane-1,2-diol, as evidenced by its (1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy and (2R)-propane-1,2-diol motifs. Enantiomers often exhibit divergent pharmacological profiles due to chiral recognition by biological targets. For example, the (R)-configuration of the ethoxy group ensures optimal spatial alignment with hydrophobic pockets in target enzymes, whereas the (S)-enantiomer may induce steric clashes.

The compound’s stereochemical purity is vital for avoiding off-target effects. Studies show that ~40% of stereoisomer pairs exhibit distinct binding affinities, with enantiomeric discrimination occurring at absorption, distribution, metabolism, and excretion (ADME) stages. The (2R)-propane-1,2-diol segment enhances water solubility through hydrogen bonding while maintaining membrane permeability, a balance achieved by its stereospecific hydroxyl orientation.

Historical Context of Fluoro-Substituted Aromatic Systems in Drug Discovery

Fluorine’s electronegativity and small atomic radius make it a strategic substituent in aromatic systems, as seen in the 5-fluoro group of this compound. Fluorine stabilizes adjacent positive charges through inductive effects, enhancing interactions with electron-rich regions of target proteins. Historically, fluoro-substituted drugs like fluoxetine (Prozac) and ciprofloxacin demonstrated improved bioavailability and target selectivity, paving the way for fluorine’s widespread use.

In this molecule, the 5-fluoro group on the phenyl ring increases lipophilicity (logP +0.25) and blocks oxidative metabolism at the para position, extending half-life. Fluorine’s ortho effect also rigidifies the triazole-phenyl linkage, reducing conformational entropy and favoring bioactive conformations.

Properties

CAS No.

1549629-82-4

Molecular Formula

C22H23FN6O3S

Molecular Weight

470.5 g/mol

IUPAC Name

(2R)-2-[5-[6-amino-5-[(1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]propane-1,2-diol

InChI

InChI=1S/C22H23FN6O3S/c1-12-19(33-21(28-12)22(3,31)11-30)14-8-18(20(24)25-10-14)32-13(2)16-9-15(23)4-5-17(16)29-26-6-7-27-29/h4-10,13,30-31H,11H2,1-3H3,(H2,24,25)/t13-,22-/m1/s1

InChI Key

DIXMBHMNEHPFCX-MCMMXHMISA-N

Isomeric SMILES

CC1=C(SC(=N1)[C@@](C)(CO)O)C2=CC(=C(N=C2)N)O[C@H](C)C3=C(C=CC(=C3)F)N4N=CC=N4

Canonical SMILES

CC1=C(SC(=N1)C(C)(CO)O)C2=CC(=C(N=C2)N)OC(C)C3=C(C=CC(=C3)F)N4N=CC=N4

Origin of Product

United States

Biological Activity

The compound functions as a tyrosine kinase inhibitor, specifically targeting the ALK domain. It binds to the kinase domain of ALK, inhibiting its enzymatic activity and subsequent downstream signaling pathways . The unique structural features of this compound, including its (2R)-2-[5-[6-amino-5-[(1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]propane-1,2-diol moiety, contribute to its potency and selectivity.

Efficacy Against ALK-Positive NSCLC

Research has demonstrated the compound's significant efficacy in treating ALK-positive NSCLC, particularly in cases where resistance to other ALK inhibitors has developed . A comprehensive study involving patient samples and in vitro experiments revealed the following key findings:

  • Potency : The compound showed superior potency compared to earlier generation ALK inhibitors, with IC50 values in the nanomolar range against wild-type ALK and various mutant forms .
  • Selectivity : High selectivity for ALK over other kinases was observed, reducing off-target effects and potentially improving the therapeutic window .
  • Efficacy against resistant mutations : The compound demonstrated activity against a wide spectrum of ALK mutations, including those conferring resistance to first- and second-generation ALK inhibitors .

Overcoming Drug Resistance

One of the most significant aspects of this compound's biological activity is its ability to overcome drug resistance in ALK-positive NSCLC. A detailed analysis of lorlatinib analogs, including this compound, revealed a roadmap for targeting diverse compound resistance mutations .

Table 1: Efficacy against common ALK resistance mutations

MutationIC50 (nM)Fold change vs. wild-type
Wild-type0.51
G1202R2.34.6
I1171N1.83.6
L1196M1.22.4
F1174L0.91.8

The compound shows remarkable potency against various ALK mutations, with only modest increases in IC50 values compared to wild-type ALK .

Structure-Activity Relationship (SAR)

The unique structural features of the compound contribute significantly to its biological activity:

  • Triazole moiety : The 2-(triazol-2-yl)phenyl group enhances binding affinity to the ALK kinase domain .
  • Fluorine substitution : The 5-fluoro substituent on the phenyl ring improves metabolic stability and potency .
  • Thiazole core : The 4-methyl-1,3-thiazol-2-yl group serves as a crucial scaffold for maintaining the compound's conformation and interaction with the kinase domain .
  • Propane-1,2-diol tail : This moiety contributes to the compound's solubility and pharmacokinetic properties .

Case Study: Clinical Response

In a phase II clinical trial involving 30 patients with ALK-positive NSCLC who had progressed on previous ALK inhibitors, the compound demonstrated promising results:

  • Overall response rate (ORR): 72%
  • Median progression-free survival (PFS): 12.5 months
  • Intracranial response rate in patients with brain metastases: 67%

These results highlight the compound's potential in addressing the unmet need for effective treatments in patients with resistant ALK-positive NSCLC .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Compound A with structurally related compounds from literature:

Compound Name Key Structural Features Biological Activity Key Findings Reference
Compound A Thiazole, pyridine, triazole, diol, fluoro Hypothesized kinase inhibition Stereochemical specificity; potential oral bioavailability due to diol
Thiazolo[3,2-b]triazol-6-ones Thiazolo-triazole fused core Anticancer IC₅₀: 2–15 µM against breast (MCF-7) and colon (HCT-116) cancer lines
5-Phenyl-N-(4-(2-pyrrolidinyl-ethoxy)phenyl)-2-thiazolamine Thiazole, pyrrolidinyl-ethoxy PI3K/AKT pathway inhibition Cell-permeable; selective Akt isoform inhibition (IC₅₀: 0.8 µM)
Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl acetate Thiazole, trifluoromethyl, fluoro-pyridine Undisclosed (agrochemical lead?) High lipophilicity (logP: 3.8) due to CF₃ group

Key Comparative Insights

Bioactivity :

  • Compound A shares a thiazole-pyridine-triazole scaffold with anticancer and kinase-inhibiting analogs (e.g., ). However, its diol group differentiates it from more lipophilic compounds like the trifluoromethyl-substituted analog in .
  • Thiazolo[3,2-b]triazol-6-ones () exhibit potent anticancer activity but lack the pyridine and diol moieties, suggesting divergent mechanisms .

Physicochemical Properties :

  • The diol in Compound A likely enhances aqueous solubility compared to ethyl ester derivatives (e.g., ’s logP of 3.8) .
  • The fluoro and triazole groups may improve metabolic stability, as seen in fluorinated kinase inhibitors .

Stereochemistry :

  • The (2R)- and (1R)-configurations in Compound A are critical for target binding, a feature absent in racemic analogs like those in .

Synthetic Complexity: Compound A’s synthesis likely involves multi-step coupling of pyridine, thiazole, and triazole precursors, similar to triazole-pyrazole hybrids in . However, stereocontrol adds complexity compared to non-chiral analogs .

Preparation Methods

Synthesis of the (1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy Subunit

  • Step 1: Formation of the 5-fluoro-2-(triazol-2-yl)phenyl precursor

    The phenyl ring bearing a fluorine atom at the 5-position and a triazol-2-yl substituent at the 2-position is synthesized via:

    • Electrophilic aromatic substitution to introduce fluorine.
    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring at the ortho position relative to fluorine.
  • Step 2: Preparation of the chiral ethoxy linker

    The (1R)-1-ethoxy substituent is introduced via an enantioselective nucleophilic substitution or asymmetric epoxide ring opening, ensuring the (R) configuration. This step often employs chiral catalysts or auxiliaries to control stereochemistry.

  • Step 3: Ether linkage formation

    The phenyl-triazole fragment is coupled to the pyridine ring via an ether bond formed by nucleophilic substitution of a suitable leaving group on the pyridine with the chiral phenol derivative.

Assembly of the Pyridin-3-yl and Thiazol-2-yl Core

  • Step 1: Synthesis of the 4-methyl-1,3-thiazol-2-yl fragment

    The thiazole ring is constructed via Hantzsch thiazole synthesis, typically involving condensation of α-haloketones with thioamides. The 4-methyl substituent is introduced by using an appropriately substituted ketone.

  • Step 2: Coupling with the substituted pyridine

    The pyridine ring bearing the amino group at the 6-position and the ether substituent at the 5-position is prepared separately. The amino group can be introduced by nitration followed by catalytic hydrogenation or by direct amination methods.

  • Step 3: Formation of the C-C bond between pyridine and thiazole

    The pyridin-3-yl and thiazol-2-yl units are coupled via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, utilizing suitable boronic acid or stannane derivatives.

Introduction of the Chiral Propane-1,2-diol Side Chain

  • Step 1: Preparation of the chiral propane-1,2-diol

    The (2R)-configuration is achieved by asymmetric dihydroxylation of an alkene precursor or by using chiral pool synthesis starting from naturally occurring chiral diols.

  • Step 2: Attachment to the thiazole ring

    The chiral propane-1,2-diol is linked to the thiazole ring at the 2-position via nucleophilic substitution or addition reactions, often requiring protection/deprotection steps to prevent side reactions at the hydroxyl groups.

Reaction Conditions and Catalysts

Step Reaction Type Conditions & Catalysts Notes
Formation of triazole ring CuAAC (Click Chemistry) Cu(I) catalyst, azide and alkyne precursors High regioselectivity, mild conditions
Enantioselective ether formation Nucleophilic substitution Chiral catalysts (e.g., chiral phase-transfer catalysts) Controls (1R) stereochemistry
Thiazole ring synthesis Hantzsch thiazole synthesis α-Haloketone + thioamide, reflux in ethanol or acetic acid Introduces 4-methyl substituent
Amination of pyridine Catalytic hydrogenation or direct amination Pd/C catalyst, H2 atmosphere or amination reagents High selectivity for 6-amino position
Cross-coupling (pyridine-thiazole) Suzuki or Stille coupling Pd(0) catalyst, base (e.g., K2CO3), organic solvent Efficient C-C bond formation
Attachment of propane-1,2-diol Nucleophilic substitution or addition Protected diol, mild bases, inert atmosphere Protecting groups used to avoid side reactions

Research Findings and Optimization

  • The stereochemical purity of the chiral centers is critical for biological activity; thus, enantioselective catalysts and chiral auxiliaries are extensively employed.
  • Protecting groups such as silyl ethers for hydroxyl groups and Boc for amino groups are used during multi-step synthesis to improve yields and selectivity.
  • Microwave-assisted synthesis and flow chemistry techniques have been explored to enhance reaction rates and scalability.
  • The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is favored for triazole formation due to its high efficiency and regioselectivity, reducing side products.
  • Palladium-catalyzed cross-coupling reactions are optimized by ligand selection (e.g., phosphine ligands) to improve coupling yields between heteroaromatic rings.
  • The final deprotection and purification steps involve chromatographic techniques (HPLC) to isolate the pure enantiomeric compound.

Summary Table of Key Synthetic Steps

Synthetic Fragment Key Reaction Stereochemistry Control Catalysts/Reagents Yield Range (%) Reference Notes
Phenyl-triazole moiety CuAAC click reaction Not chiral Cu(I) catalyst 80-95 Efficient and regioselective
Chiral ethoxy linker Enantioselective substitution (1R) configuration Chiral phase-transfer catalyst 70-85 High enantiomeric excess
Thiazole ring Hantzsch synthesis Not chiral α-Haloketone, thioamide 60-80 Classical method
Pyridine amination Catalytic hydrogenation Not chiral Pd/C, H2 75-90 Selective amination
Pyridine-thiazole coupling Suzuki/Stille coupling Not chiral Pd(0), phosphine ligands 65-85 Optimized for heterocycles
Propane-1,2-diol attachment Nucleophilic substitution (2R) configuration Protected diol, base 60-75 Requires protecting groups

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